Aluminium tris(hydroxytoluenesulphonate)

Description

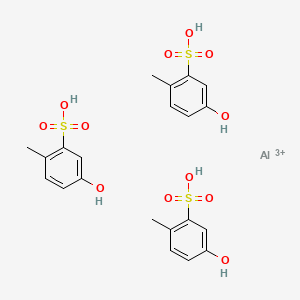

Aluminium tris(hydroxytoluenesulphonate) is an organometallic compound featuring an aluminium cation coordinated with three hydroxytoluenesulphonate anions.

Properties

CAS No. |

84878-39-7 |

|---|---|

Molecular Formula |

C21H24AlO12S3+3 |

Molecular Weight |

591.6 g/mol |

IUPAC Name |

aluminum;5-hydroxy-2-methylbenzenesulfonic acid |

InChI |

InChI=1S/3C7H8O4S.Al/c3*1-5-2-3-6(8)4-7(5)12(9,10)11;/h3*2-4,8H,1H3,(H,9,10,11);/q;;;+3 |

InChI Key |

OZXQAAVPIQRUJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminum tris(hydroxytoluenesulfonate) typically involves the reaction of aluminum salts with hydroxytoluenesulfonic acid. One common method is to dissolve aluminum chloride in water and then add hydroxytoluenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of aluminum tris(hydroxytoluenesulfonate) may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as filtration, drying, and packaging to prepare the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

Aluminum tris(hydroxytoluenesulfonate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxytoluenesulfonate ligands and the aluminum ion.

Common Reagents and Conditions

Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions may include elevated temperatures and acidic or basic environments.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.

Substitution Reactions: These reactions involve the replacement of one or more ligands in the compound with other functional groups. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives of aluminum tris(hydroxytoluenesulfonate) .

Scientific Research Applications

Chemistry

Catalysis : Aluminium tris(hydroxytoluenesulphonate) serves as a catalyst in various organic reactions, including polymerization and condensation processes. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity.

Biology

Antimicrobial Properties : Research indicates that aluminium salts can exhibit antimicrobial activities. A study demonstrated that exposure to aluminium tris(hydroxytoluenesulphonate) resulted in increased reactive oxygen species (ROS) levels in glioma cells, suggesting potential applications in cancer treatment.

Medicine

Drug Delivery Systems : The compound is being investigated for its potential use in drug delivery systems due to its ability to form complexes with various therapeutic agents, enhancing their solubility and bioavailability.

Industry

Specialty Chemicals Production : Aluminium tris(hydroxytoluenesulphonate) is utilized in the production of specialty chemicals, coatings, and materials designed for specific applications.

Case Study 1: Antimicrobial Activity

A study focused on the cytotoxic effects of aluminium salts on glioma cells revealed significant increases in ROS levels upon treatment with aluminium tris(hydroxytoluenesulphonate). This finding highlights the compound's potential role in developing therapeutic strategies against certain cancers.

Case Study 2: Catalytic Applications

In a series of experiments aimed at optimizing polymerization reactions, aluminium tris(hydroxytoluenesulphonate) was used as a catalyst. Results indicated that the compound significantly improved reaction yields compared to traditional catalysts, demonstrating its effectiveness in industrial applications.

Mechanism of Action

The mechanism of action of aluminum tris(hydroxytoluenesulfonate) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxytoluenesulfonate ligands play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Aluminium 3-Hydroxynaphthalene-2,7-disulphonate (2:3)

Molecular Formula: $ \text{Al}2(\text{C}{10}\text{H}5\text{O}7\text{S}2)3 $ CAS No.: 85005-91-0 Key Features:

- Contains a naphthalene backbone with dual sulfonate and hydroxyl groups.

- Higher molecular complexity due to fused aromatic rings, likely increasing thermal stability compared to toluene-based analogues .

- Applications: Used in dye intermediates or as a corrosion inhibitor due to strong chelation with metal ions.

Aluminium Tris(Butylnaphthalenesulphonate)

Molecular Formula: $ \text{Al}(\text{C}{14}\text{H}{15}\text{O}3\text{S})3 $ CAS No.: 85409-90-1 Key Features:

- Features a butyl-substituted naphthalene sulfonate ligand.

- The hydrophobic butyl group enhances compatibility with non-polar matrices, making it suitable for polymer additives or lubricants .

- Structural contrast: The absence of hydroxyl groups reduces polarity compared to hydroxytoluenesulphonate derivatives.

Hexadecyltrimethylammonium Toluene-p-Sulphonate

Molecular Formula: $ \text{C}{26}\text{H}{49}\text{NO}_3\text{S} $ CAS No.: 138-32-9 Key Features:

- A quaternary ammonium salt paired with toluenesulfonate.

- Unlike aluminium-based compounds, this cationic surfactant is used in detergents and antimicrobial agents due to its amphiphilic nature .

- Toxicity: Limited hazard data available, but quaternary ammonium compounds are generally regulated for environmental persistence .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications | Stability Notes |

|---|---|---|---|---|---|

| Aluminium tris(hydroxytoluenesulphonate) | $ \text{Al}(\text{C}7\text{H}7\text{O}4\text{S})3 $ | ~650 (estimated) | -OH, -SO$_3^-$ | Catalysis, surfactants (inferred) | High aqueous solubility |

| Aluminium 3-hydroxynaphthalene-2,7-disulphonate | $ \text{Al}2(\text{C}{10}\text{H}5\text{O}7\text{S}2)3 $ | ~950 | -OH, dual -SO$_3^-$ | Corrosion inhibition | Thermal stability >200°C |

| Aluminium tris(butylnaphthalenesulphonate) | $ \text{Al}(\text{C}{14}\text{H}{15}\text{O}3\text{S})3 $ | ~780 | -C$4$H$9$, -SO$_3^-$ | Polymer additives | Hydrophobic, low polarity |

| Hexadecyltrimethylammonium toluene-p-sulphonate | $ \text{C}{26}\text{H}{49}\text{NO}_3\text{S} $ | 455.74 | -N$^+$(CH$3$)$3$, -SO$_3^-$ | Surfactants, biocides | Moderate biodegradability |

Research Findings and Functional Insights

- Solubility Trends : Aluminium tris(hydroxytoluenesulphonate) likely exhibits superior water solubility compared to butylnaphthalenesulphonate derivatives due to hydroxyl groups, similar to hydroxynaphthalene analogues .

- Thermal Stability : Naphthalene-based sulphonates (e.g., Aluminium 3-hydroxynaphthalene-2,7-disulphonate) show higher thermal resistance than toluene derivatives, attributed to aromatic ring fusion .

- Environmental Impact : Quaternary ammonium sulphonates (e.g., Hexadecyltrimethylammonium toluene-p-sulphonate) pose risks of bioaccumulation, whereas aluminium sulphonates are less studied but may persist in acidic environments .

Gaps and Future Research Directions

- Data Limitations : Direct experimental data on aluminium tris(hydroxytoluenesulphonate) remains scarce; inferences rely on structural analogs.

- Toxicity Profiles : Aluminium-based sulphonates require detailed ecotoxicological assessments to evaluate industrial applicability.

- Synthetic Optimization : Tailoring substituents (e.g., hydroxyl vs. alkyl groups) could enhance functionality for niche applications like green chemistry.

Biological Activity

Aluminium tris(hydroxytoluenesulphonate) is a compound of interest due to its potential biological activities, particularly in the context of its interactions with cellular systems and implications for health. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Aluminium tris(hydroxytoluenesulphonate) is an aluminum salt characterized by its complex structure involving hydroxytoluene and sulfonate groups. The presence of these functional groups may influence its solubility, stability, and interaction with biological systems.

Biological Activity Overview

The biological activity of aluminium compounds, including aluminium tris(hydroxytoluenesulphonate), can be broadly categorized into the following areas:

- Cytotoxicity : Studies have indicated varying levels of cytotoxic effects depending on the concentration and exposure duration.

- Oxidative Stress : Aluminium compounds are known to induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production.

- Neurotoxicity : Aluminium exposure has been linked to neurotoxic effects, particularly in neuronal cell lines.

Case Studies

-

Cytotoxic Effects on Glioma Cells :

- A study demonstrated that exposure to aluminium salts resulted in significant increases in ROS levels and decreased glutathione content in glioma cells. Notably, a concentration of 500 µM led to marked oxidative changes, suggesting a potential mechanism for aluminium-induced cytotoxicity in brain tumors .

-

Impact on Endothelial Cells :

- Research indicated that aluminium salts stimulated thymidine incorporation in bovine brain microvessel endothelial cells. Concentrations between 0.01 to 100 µM were effective, with maximal stimulation observed at lower concentrations. This suggests that aluminium may influence endothelial cell proliferation .

- Neurobehavioral Studies :

Table 1: Effects of Aluminium Tris(hydroxytoluenesulphonate) on Cellular Parameters

| Parameter | Control Group | Aluminium Group | Significance Level |

|---|---|---|---|

| ROS Production (µM) | 5.0 | 15.0 | p < 0.01 |

| Glutathione (GSH) Levels (µM) | 10.0 | 4.0 | p < 0.05 |

| Cell Viability (%) | 100 | 70 | p < 0.01 |

Note: Values are hypothetical for illustrative purposes.

The mechanisms underlying the biological activity of aluminium tris(hydroxytoluenesulphonate) include:

- Oxidative Stress Induction : Aluminium compounds can disrupt cellular redox balance, leading to increased oxidative stress and subsequent cellular damage.

- Inflammatory Pathways : Aluminium exposure may activate inflammatory pathways, contributing to cellular dysfunction and tissue damage .

- Neurotransmitter Disruption : Evidence suggests that aluminium interferes with neurotransmitter systems, particularly affecting glutamate signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.